Glycine p-nitroanilide
Beschreibung
Historical Evolution and Significance of Chromogenic Substrates in Biochemical Analysis
The use of chromogenic substrates in biochemical analysis represents a significant advancement in the field of enzymology. These specialized compounds, which produce a visible color change upon enzymatic reaction, have their roots in the early 20th century. scbt.com However, it was not until the 1970s that chromogenic substrate technology truly began to revolutionize biochemical assays, particularly in the study of blood coagulation and fibrinolysis. manufacturingchemist.comdiapharma.com This development provided researchers with a powerful tool to gain fundamental knowledge about the mechanisms regulating these critical physiological processes. diapharma.com
The significance of chromogenic substrates lies in their ability to provide a simple, yet effective, means of detecting and quantifying enzyme activity. scbt.com This has made them invaluable in a wide range of applications, including clinical diagnostics, research and development, and industrial quality control. ontosight.ai In clinical settings, they have led to a new generation of diagnostic tools for various diseases. diapharma.com In research, they are essential for studying enzyme kinetics, screening for enzyme inhibitors, and developing new assays. scbt.comontosight.ai Their ease of use and the immediate visual feedback they provide have made them a staple in laboratories, offering insights into biochemical processes without the need for complex techniques like fluorescent or radioactive labeling. scbt.com
Fundamental Principles of Chromogenic Enzyme Assays
Chromogenic enzyme assays are based on a straightforward principle: a colorless substrate is enzymatically converted into a colored product. ontosight.aidcfinechemicals.com These substrates are synthetic molecules designed to mimic the natural substrate of a specific enzyme. diapharma.comdcfinechemicals.com A chromogenic substrate consists of two main parts: a substrate moiety that is recognized and acted upon by the target enzyme, and a chromophore, a chemical group that, when released, absorbs light in the visible spectrum, thereby imparting color to the solution. ontosight.aidcfinechemicals.comchromagar.com
The process begins when the chromogenic substrate binds to the active site of the target enzyme. The enzyme then catalyzes the cleavage of a specific bond within the substrate, releasing the chromophore. dcfinechemicals.comchromagar.com The resulting color change can be measured quantitatively using a spectrophotometer, which measures the absorbance of light at a specific wavelength. ontosight.aisinobiological.com According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the colored product, which in turn is proportional to the activity of the enzyme. sinobiological.com This allows for the precise determination of enzyme activity or concentration in a sample. ontosight.aisinobiological.com The high catalytic efficiency of enzymes means that even a small amount of enzyme can produce a significant amount of colored product, making these assays highly sensitive. sinobiological.com
Role of p-Nitroaniline as a Chromophore in Enzymatic Reaction Quantification
p-Nitroaniline (pNA) is a widely used chromophore in the design of synthetic chromogenic substrates for a variety of enzymes, particularly proteases. ontosight.aid-nb.info Its utility stems from a significant change in its light-absorbing properties upon cleavage from the substrate molecule. When attached to a peptide, the p-nitroanilide group is nearly colorless. oup.com However, once the enzyme hydrolyzes the amide bond linking the peptide to the p-nitroaniline, the free p-nitroaniline is released. oup.com
Free p-nitroaniline in solution is intensely yellow and exhibits a strong absorbance of light at a specific wavelength, typically around 405 to 410 nm. ontosight.aiontosight.ai This distinct color change allows for the straightforward colorimetric determination of enzyme activity. The rate of p-nitroaniline release, and thus the rate of color development, is directly proportional to the activity of the enzyme being assayed. ontosight.ai This property makes p-nitroanilide-based substrates valuable tools for continuous enzyme assays, where the progress of the reaction can be monitored in real-time. The synthesis of various aminoacyl and peptidyl p-nitroanilides allows for the creation of specific substrates for a wide range of enzymes, including chymotrypsin (B1334515), trypsin, and elastase. ontosight.ai
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZMNSJSZXVCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152884 | |
| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-88-5 | |
| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Glycine P Nitroanilide As a Reference Chromogenic Substrate
Mechanism of Enzymatic Hydrolysis and p-Nitroaniline Release
The core of the chromogenic assay system is the enzymatic hydrolysis of the amide bond connecting the peptide moiety to the p-nitroaniline group. oup.com In its bound state within the substrate molecule, p-nitroaniline is colorless, with an absorbance maximum around 316 nm. oup.com A variety of proteases and peptidases can recognize and bind to the specific amino acid or peptide portion of the substrate. smolecule.comgoogle.com
The specificity of the enzyme determines which substrate is used. For instance, enzymes like chymotrypsin (B1334515) and subtilisin cleave peptide chains at specific sites, often involving hydrophobic amino acid residues. capes.gov.brnih.govmedchemexpress.com Other enzymes, such as dipeptidyl peptidase-II and dipeptidyl peptidase IV, recognize dipeptides like glycyl-proline and cleave the Gly-Pro bond in substrates like Glycylproline p-nitroanilide (GPN). nih.gov The general reaction can be summarized as the hydrolysis of the substrate, which yields the peptide and free p-nitroaniline. oup.com
The enzymatic reaction involves the enzyme's active site binding to the substrate. This interaction facilitates the cleavage of the target peptide bond. smolecule.com For many serine proteases, this process follows Michaelis-Menten kinetics, where the enzyme and substrate form a temporary complex. uni-hannover.de This complex then breaks down to release the products, including the bright yellow p-nitroaniline molecule. uni-hannover.de The rate of this release is directly proportional to the enzyme's activity under specific conditions. smolecule.com
| Enzyme Type | Example Substrate | Cleavage Specificity |
|---|---|---|
| Chymotrypsin | N-succinyl-L-phenylalanine p-nitroanilide (SPNA) | Cleaves at the C-terminal side of aromatic amino acids like phenylalanine. capes.gov.brmedchemexpress.com |
| Dipeptidyl Peptidase IV (DPP IV) | Glycylproline p-nitroanilide (GPN) | Cleaves the glycyl-proline amide bond. |
| Papain | N-acetyl-l-phenylalanylglycine p-nitroanilide | Shows broad specificity, with the rate influenced by pH. nih.gov |
| Thrombin | N-P-Tosyl-Gly-Pro-Arg p-nitroanilide | Cleaves the amide bond between arginine and p-nitroaniline. |
Spectrophotometric Detection of p-Nitroaniline for Reaction Monitoring
The utility of glycine (B1666218) p-nitroanilide and related compounds as substrates stems from the distinct optical properties of the released p-nitroaniline (pNA). smolecule.com Free pNA in solution is a chromophore, meaning it absorbs light in the visible spectrum, imparting a yellow color. capes.gov.br This property allows for its direct quantification using spectrophotometry.
Upon its release from the peptide substrate, p-nitroaniline exhibits a strong absorbance at a specific wavelength. oup.com While the exact maximum absorbance (λmax) can be influenced by solvent and pH, it is most commonly measured at or around 405 nm to 410 nm for quantifying enzyme activity. smolecule.comechelon-inc.com Some literature also reports a maximum absorbance at 381 nm for free p-nitroaniline. oup.com The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA formation, and thus to the activity of the enzyme being assayed. smolecule.com
This relationship is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By using the known molar extinction coefficient (ε) of p-nitroaniline, the rate of reaction (enzyme activity) can be calculated from the change in absorbance over time. This method provides a continuous and sensitive means to study enzyme kinetics, including the determination of parameters like Kₘ and Vₘₐₓ, and to screen for enzyme inhibitors. smolecule.comnih.gov
| Property | Value | Significance |
|---|---|---|
| Chemical Formula of p-Nitroaniline | C₆H₆N₂O₂ usc.educhemeurope.com | Defines the elemental composition of the chromophore. |
| Molar Mass of p-Nitroaniline | 138.12 g/mol chemeurope.com | Used for converting between mass and molar concentrations. |
| Appearance of p-Nitroaniline | Bright yellow powder usc.edunih.gov | The color is the basis for the chromogenic assay. |
| Typical Absorbance Maximum (λmax) | 405-410 nm | Wavelength used for spectrophotometric quantification of enzyme activity. |
| Molar Extinction Coefficient (ε) at 410 nm | 9,480 M⁻¹cm⁻¹ | A constant used in the Beer-Lambert law to calculate concentration from absorbance. |
General Principles of Assay Design and Optimization
Enzyme assays utilizing chromogenic substrates like this compound are fundamental tools for quantifying enzyme activity. rsc.orgdiapharma.com The core principle of these assays lies in the enzymatic cleavage of the substrate, which releases a colored product, p-nitroaniline (pNA). The rate of color formation is directly proportional to the enzyme's activity and can be measured spectrophotometrically. tandfonline.com
The design and optimization of these assays are critical for obtaining accurate and reproducible results. diapharma.comchemrxiv.org Several key factors must be considered:
Substrate Specificity and Selectivity: While this compound is a substrate for various proteases, its amino acid sequence can be modified to enhance selectivity for a specific enzyme. chemimpex.com Understanding the enzyme's substrate specificity is crucial for choosing the appropriate p-nitroanilide derivative. diapharma.com
Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly influence enzyme activity and must be carefully optimized. diapharma.comchromogenicsubstrates.com The ideal conditions will vary depending on the specific enzyme being assayed.
Substrate Concentration: The concentration of this compound should be sufficient to ensure that the reaction rate is limited by the enzyme concentration, not the substrate availability. However, excessively high concentrations can lead to substrate inhibition.
Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the desired assay time.
Incubation Time: The incubation time should be long enough to generate a measurable amount of product but short enough to maintain initial velocity kinetics, where the reaction rate is constant. tandfonline.com
Optimization is an iterative process involving the systematic variation of each parameter to find the conditions that yield the highest and most stable enzyme activity. chemrxiv.org This ensures the assay is sensitive, reliable, and suitable for its intended application, whether in research, diagnostics, or quality control. diapharma.comchromogenicsubstrates.com
Spectrophotometric Quantification Techniques for p-Nitroaniline
The enzymatic hydrolysis of this compound releases the chromogenic compound p-nitroaniline (pNA). The concentration of pNA, and thus the enzyme activity, is quantified by measuring the change in absorbance of the reaction solution over time using a spectrophotometer. tandfonline.comcreative-enzymes.com This technique forms the basis for a wide range of enzyme activity assays. nih.gov
Optimal Wavelength Selection for p-Nitroaniline Absorbance
The selection of the optimal wavelength for measuring p-nitroaniline absorbance is a critical step in developing a sensitive and accurate enzyme assay. The released p-nitroaniline has a distinct yellow color and exhibits maximum absorbance in the visible range of the electromagnetic spectrum.
Most commonly, the absorbance of p-nitroaniline is measured at 405 nm . tandfonline.comcosmobio.co.jp This wavelength is frequently chosen because it provides a good signal with minimal interference from the unhydrolyzed substrate and other components in the reaction mixture. Another wavelength that is often used is 410 nm . tandfonline.com Some studies also report using 380 nm or 385 nm , as the difference in absorbance between the product (pNA) and the substrate is maximal around this range, which can enhance the sensitivity of the assay. tandfonline.comillinois.edu
The choice of wavelength can be influenced by the specific instrumentation available and the composition of the assay buffer. It is always recommended to perform a spectral scan of p-nitroaniline under the specific assay conditions to experimentally determine the wavelength of maximum absorbance (λmax) for the highest sensitivity.
| Wavelength (nm) | Rationale for Use | Reference |
|---|---|---|
| 405 | Commonly used, provides good signal and low interference. | tandfonline.comcosmobio.co.jp |
| 410 | Alternative to 405 nm, also widely used. | tandfonline.com |
| 380 | Can be used for specific applications. | illinois.edu |
| 385 | Maximizes the difference in absorbance between p-nitroaniline and the substrate. | tandfonline.com |
Influence of Buffer Systems and pH on Reaction Kinetics
The choice of buffer system and the control of pH are paramount in enzyme assays using this compound, as these factors directly impact the enzyme's catalytic activity and the stability of the reaction components. Enzymes exhibit optimal activity within a narrow pH range, and deviations from this optimum can lead to a significant decrease in reaction velocity or even irreversible denaturation of the enzyme.
Different buffer systems can be employed, with the selection depending on the specific enzyme under investigation and its optimal pH. Common buffers include Tris (tris(hydroxymethyl)aminomethane) and various phosphate-based buffers. illinois.edu The ionic strength of the buffer can also influence enzyme kinetics. tandfonline.com
The pH of the reaction mixture affects the ionization state of amino acid residues in the enzyme's active site, as well as the substrate itself. tandfonline.com For many proteases that cleave this compound, the optimal pH is in the neutral to slightly alkaline range, typically between 7.0 and 8.5. For example, a Tris buffer at a pH of 12.0 has been used in some protocols. illinois.edu It is crucial to determine the optimal pH for the specific enzyme being assayed to ensure maximal and reproducible activity.
| Parameter | Influence on Assay | Commonly Used Systems/Ranges | Reference |
|---|---|---|---|
| Buffer System | Maintains stable pH, can affect enzyme activity. | Tris, Phosphate buffers | illinois.edu |
| pH | Affects enzyme structure and activity, and substrate ionization. | Typically 7.0 - 8.5, but can be higher (e.g., 12.0) | tandfonline.comillinois.edu |
| Ionic Strength | Can modulate enzyme-substrate interactions. | Varies with buffer concentration | tandfonline.com |
Temperature Regulation and its Impact on Enzymatic Activity
Temperature is a critical parameter in enzyme kinetics and must be precisely controlled in assays utilizing this compound. As with most chemical reactions, the rate of an enzyme-catalyzed reaction generally increases with temperature, up to a certain point. This is due to the increased kinetic energy of both the enzyme and substrate molecules, leading to more frequent and energetic collisions.
However, beyond an optimal temperature, the enzyme's activity rapidly declines. High temperatures can cause the enzyme to unfold and lose its three-dimensional structure, a process known as thermal denaturation. This results in a loss of catalytic function. The optimal temperature for enzymatic activity varies depending on the specific enzyme and its source. For many mammalian enzymes, the optimal temperature is around 37°C, which corresponds to physiological temperature. illinois.edursc.org
Therefore, it is essential to perform enzyme assays at a constant and well-defined temperature. Water baths or temperature-controlled spectrophotometer cuvette holders are commonly used to maintain the desired temperature throughout the experiment. illinois.edu Failure to regulate temperature can lead to significant variability and inaccuracy in the measurement of enzyme activity.
| Temperature (°C) | Effect on Enzyme Activity | Commonly Used Temperature | Reference |
|---|---|---|---|
| Below Optimum | Reaction rate is lower. | 37°C is frequently used for mammalian enzymes. | illinois.edursc.org |
| Optimal | Maximum reaction velocity is achieved. | ||
| Above Optimum | Enzyme denatures, leading to a rapid loss of activity. |
Methodologies for Reaction Termination and Product Stabilization
In many enzyme assay protocols, particularly for endpoint assays, it is necessary to stop the enzymatic reaction at a specific time point. This allows for the accurate measurement of the amount of product formed during a defined incubation period. Several methods can be employed to terminate the reaction and stabilize the p-nitroaniline product.
One common method for stopping the reaction is to rapidly change the pH of the reaction mixture. The addition of a strong acid, such as hydrochloric acid (HCl) or trichloroacetic acid, or a strong base can effectively denature the enzyme and halt its catalytic activity. For instance, adding a solution with a high pH, like Tris buffer at pH 12, can be used to stop the reaction. illinois.edu
Another approach is the addition of a specific enzyme inhibitor. This method is more targeted and can be used when a rapid change in pH might interfere with the subsequent measurement of the product.
Once the reaction is stopped, the p-nitroaniline product is generally stable, allowing for its quantification by spectrophotometry. In some cases, reagents may be added to enhance the color or stability of the product, although this is not typically necessary for p-nitroaniline. The choice of termination method should be validated to ensure that it does not interfere with the absorbance reading of the p-nitroaniline.
| Termination Method | Mechanism of Action | Example Reagent | Reference |
|---|---|---|---|
| pH Change (Acidification) | Enzyme denaturation. | Hydrochloric acid (HCl), Trichloroacetic acid | rsc.org |
| pH Change (Alkalinization) | Enzyme denaturation. | Tris buffer (pH 12.0) | illinois.edu |
| Enzyme Inhibition | Specific binding to the enzyme's active site. | Specific inhibitors for the target enzyme | cosmobio.co.jp |
Identification and Mitigation of Assay Interferences
Several factors can interfere with enzyme assays that use this compound, leading to inaccurate results. It is crucial to identify and mitigate these interferences to ensure the validity of the assay.
Potential Sources of Interference:
Contaminating Enzymes: The sample being tested may contain other enzymes that can also hydrolyze this compound, leading to an overestimation of the target enzyme's activity. chromogenicsubstrates.com
Turbidity: The presence of suspended particles in the sample can scatter light and increase the absorbance reading, leading to a falsely elevated result.
Colored Compounds: The presence of other colored substances in the sample that absorb at the same wavelength as p-nitroaniline can interfere with the measurement.
Inhibitors or Activators: The sample may contain endogenous substances that inhibit or activate the enzyme, leading to an underestimation or overestimation of its activity. chromogenicsubstrates.com
Substrate Instability: Under certain conditions, the this compound substrate may undergo spontaneous, non-enzymatic hydrolysis, leading to a high background signal.
Mitigation Strategies:
Use of Blanks: A blank sample containing all the reaction components except the enzyme should be run to correct for any background absorbance or non-enzymatic hydrolysis of the substrate. illinois.edu A sample blank containing the sample but no substrate can also be used to correct for endogenous color or turbidity.
Use of Specific Inhibitors: To determine the contribution of interfering enzymes, the assay can be run in the presence of a specific inhibitor of the target enzyme. cosmobio.co.jp The difference in activity with and without the inhibitor represents the activity of the target enzyme.
Sample Dilution: Diluting the sample can help to reduce the concentration of interfering substances. chromogenicsubstrates.com
Sample Pre-treatment: Techniques such as centrifugation or filtration can be used to remove particulate matter and reduce turbidity. illinois.edu
By carefully considering these potential interferences and implementing appropriate mitigation strategies, the accuracy and reliability of enzyme assays using this compound can be significantly improved.
Advanced Analytical Approaches for p-Nitroaniline Quantification (e.g., HPLC-based methods)
High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive alternative to standard spectrophotometric methods for quantifying p-nitroaniline released from the enzymatic hydrolysis of this compound and its derivatives. rsc.org This technique provides superior specificity by separating p-nitroaniline from the substrate and other components in the reaction mixture, thereby minimizing interference. rsc.org
Several studies have detailed the development and validation of HPLC methods for this purpose. A notable example is a cost-effective HPLC method developed for measuring N-acetylmuramoyl-L-alanine amidase (NAM-amidase) activity by detecting p-nitroaniline. This method utilizes a reversed-phase C18 column and an isocratic mobile phase consisting of methanol (B129727) and o-phosphoric acid. rsc.org Detection is achieved using a standard UV-vis detector, and the total analysis time is short, at approximately 8 minutes. rsc.org
The validation of this method, following ICH Q2(R2) guidelines, demonstrated excellent performance characteristics. rsc.org These findings highlight the suitability of HPLC for both routine and advanced applications in enzyme kinetics, diagnostics, and pharmaceutical development. rsc.org
Key Features of a Developed HPLC Method for p-Nitroaniline Quantification:
| Parameter | Finding | Reference |
| Column | RP-18 (10 cm) | rsc.org |
| Mobile Phase | Isocratic mixture of methanol and o-phosphoric acid | rsc.org |
| Detection | UV-vis | rsc.org |
| Analysis Time | 8 minutes | rsc.org |
| **Linearity (R²) ** | 0.9999 | rsc.org |
| Linear Range | 0.1 to 100 µM p-nitroaniline | rsc.org |
| Limit of Detection | 0.033 µM | rsc.org |
| Precision (RSD) | < 2% | rsc.org |
Research has also explored the use of HPLC in conjunction with other techniques. For instance, coupling enzyme assays with HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) can enhance specificity, particularly in complex biological samples where colored compounds might interfere with spectrophotometric readings. In one study, the hydrolysis of Gly-Pro-p-nitroanilide was analyzed by HPLC to confirm the release of glycine, demonstrating the technique's utility in detailed mechanistic studies of enzyme action. researchgate.net
Furthermore, HPLC methods have been developed to study the kinetics of diketopiperazine formation from peptide-p-nitroanilide substrates, allowing for the simultaneous analysis of the disappearance of the starting material and the appearance of degradation products. researchgate.net This highlights the versatility of HPLC in monitoring multiple components of a reaction over time.
The application of HPLC extends to the analysis of various enzymes that can utilize p-nitroanilide-based substrates. For example, it has been used to study aminopeptidase (B13392206) P by coupling the assay with proline iminopeptidase and using substrates like Gly-Pro-p-nitroanilide. tandfonline.com The method's ability to separate and quantify the released p-nitroaniline allows for accurate determination of enzyme activity even in complex mixtures like culture broth. tandfonline.com
Detailed Research Findings
Research has demonstrated the utility of Glycine (B1666218) p-nitroanilide and similar compounds in various biochemical investigations. For example, a study on the synthesis of Schiff bases of Glycine o-nitroanilide for use in aldol (B89426) reactions highlights the chemical manipulations possible with such molecules. acs.org
In another area of research, derivatives of p-nitroaniline are used to create substrates for a multitude of enzymes. For instance, Gly-Pro-p-nitroanilide is a well-established chromogenic substrate for the enzyme dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes research. The enzymatic cleavage of this substrate releases p-nitroaniline, allowing for the kinetic measurement of enzyme activity.
The following table summarizes data for a related Gly-Pro p-nitroanilide substrate, illustrating the type of information generated in such research:
| Compound | Target Enzyme | Molecular Formula | Key Applications |
| Gly-Pro p-nitroanilide p-toluenesulfonate | Dipeptidyl peptidase IV (DPP-IV), Glycyl proline dipeptidyl aminopeptidase (B13392206) (GPDA) | C₂₀H₂₄N₄O₇S | Diabetes research, Liver/gastric cancer diagnosis |
This table presents data for a related compound to illustrate research applications.
Furthermore, research into the synthesis of chromogenic substrates continues to evolve. A novel method for synthesizing aminoacyl-p-nitroanilides and aminoacyl 7-amino-4-methylcoumarins (a fluorogenic group) was developed, demonstrating high efficiency and applicability to the synthesis of dipeptide conjugates. d-nb.info This underscores the ongoing efforts to improve the tools available for enzyme research.
Enzyme Substrate Specificity Profiling with Glycine P Nitroanilide Derivatives
Glycine (B1666218) p-nitroanilide and its peptide derivatives are instrumental in the characterization of various proteases, particularly serine proteases. These synthetic chromogenic substrates are designed to mimic the natural cleavage sites of specific enzymes. Upon enzymatic hydrolysis of the amide bond between the peptide moiety and the p-nitroaniline group, the chromophore p-nitroaniline (pNA) is released. The liberation of pNA results in a measurable increase in absorbance, typically at a wavelength of 405 nm, which allows for the quantitative determination of enzyme activity. oup.comchondrex.com This principle is widely applied in kinetic assays to profile the specificity and activity of numerous enzymes.
Serine Protease Activity Characterization
Serine proteases are a large family of enzymes characterized by a key serine residue in their active site. oup.com They play critical roles in processes ranging from digestion to blood coagulation. oup.com Synthetic substrates ending in p-nitroanilide are invaluable tools for studying their function, allowing for the measurement of amidolytic activity in a variety of research and diagnostic settings.
Plasmin, a serine protease essential for fibrinolysis (the breakdown of blood clots), is often assayed using chromogenic p-nitroanilide substrates. The activity is measured by monitoring the release of p-nitroaniline (pNA) from a synthetic peptide substrate. nih.govpurdue.edu A direct solid-phase chromogenic assay was developed for detecting plasmin generated by a nitrocellulose-bound plasminogen activator, using the plasmin-specific tripeptide substrate H-D-valyl-leucyl-lysine-p-nitroaniline (S-2251). nih.gov Cleavage of the lysine-p-nitroaniline bond by plasmin releases pNA, which can be quantified. nih.gov
In other applications, the amidolytic activity of plasmin is determined by the hydrolysis of S-2251, where the release of pNA is monitored at 405 nm. purdue.edu This method is used to assess the activity of tissue plasminogen activator (tPA), which converts plasminogen to plasmin. asm.org The resulting plasmin then digests the S-2251 substrate, and the rate of pNA release is proportional to the tPA activity. asm.org
Another substrate used for plasmin activity assays is N-P-Tosyl-Gly-Pro-Arg p-nitroanilide acetate (B1210297) salt. This compound serves as a chromogenic substrate, and its hydrolysis by plasmin allows for the quantification of enzyme activity, aiding in the understanding of fibrinolytic processes.
Table 1: Glycine p-Nitroanilide Derivatives in Plasmin Activity Assays
| Substrate Name | Abbreviation | Target Enzyme | Application |
|---|---|---|---|
| H-D-Valyl-leucyl-lysine-p-nitroaniline | S-2251 | Plasmin | Detection of plasmin generated by plasminogen activators. nih.govpurdue.eduasm.org |
Thrombin is a key serine protease in the coagulation cascade that converts fibrinogen to fibrin. sigmaaldrich.com Its activity is frequently measured using peptide p-nitroanilide substrates. sigmaaldrich.com The substrate N-P-Tosyl-Gly-Pro-Arg p-nitroanilide is cleaved by thrombin at the amide bond between arginine and p-nitroaniline, releasing the chromophore for spectrophotometric measurement. Kinetic studies using this substrate have determined key parameters for human thrombin, demonstrating its high selectivity.
The specificity of thrombin arises from its preference for certain amino acids at positions near the cleavage site, such as glycine at P3 and proline at P2. The ionic strength of the assay buffer, particularly the concentration of sodium ions (Na+), can influence thrombin's catalytic activity by modulating its conformation. nih.gov To ensure thrombin is in its optimal "fast form" for cleaving fibrinogen and synthetic substrates, NaCl concentrations should exceed 0.2 mol/L. nih.gov
Researchers have also investigated thrombin mutants using peptidyl p-nitroanilide substrates. One study on a des-ETW-thrombin mutant found that heparin could decrease the Michaelis constant (Km) for the cleavage of four different thrombin-specific substrates by 3- to 4-fold, indicating enhanced catalytic activity. nih.gov
Table 2: Kinetic Parameters of Thrombin with p-Nitroanilide Substrates
| Substrate | Target Enzyme | K_m (µM) | V_max (µM/min) | Notes |
|---|---|---|---|---|
| N-P-Tosyl-Gly-Pro-Arg-pNA | Human Thrombin | 4.2 | 12.5 | High selectivity for thrombin. |
| D-Phe-Pip-Arg-pNA | α-Thrombin | - | - | Used in competition assays to measure K_m for fibrinogen. nih.gov |
Trypsin, a pancreatic serine protease involved in digestion, cleaves peptide chains mainly at the carboxyl side of lysine (B10760008) or arginine residues. chondrex.com Its activity is commonly measured using chromogenic p-nitroanilide substrates. One such substrate is Nα-benzoyl-DL-arginine p-nitroanilide (BAPNA), where the amount of liberated p-nitroaniline is determined by the increase in absorbance at 410 nm. frontiersin.org The molar extinction coefficient for p-nitroanilide under these assay conditions is reported as 8,800 M⁻¹cm⁻¹. frontiersin.org Another study using BAPNA for amidase activity determination cites an extinction coefficient of 10,200 M⁻¹cm⁻¹ at 405 nm. nih.gov
Commercially available kits for measuring trypsin-like enzyme activity often use substrates like Boc-Gln-Ala-Arg-pNA. chondrex.com In these assays, trypsin cleaves the carbonyl group of the arginine residue, releasing p-nitroanilide, which produces a quantifiable yellow color. chondrex.com This method is sensitive and can be used to measure the activity of any protease that cleaves this specific substrate. chondrex.com
Table 3: Common p-Nitroanilide Substrates for Trypsin Activity
| Substrate Name | Abbreviation | Application |
|---|---|---|
| Nα-Benzoyl-DL-arginine p-nitroanilide | BAPNA | Standard chromogenic substrate for measuring trypsin and trypsin-like protease activity. frontiersin.orgnih.govresearchgate.net |
Matriptase is a type II transmembrane serine protease (TTSP) implicated in various physiological and pathological processes, including cancer. google.com Its activity can be assessed using chromogenic p-nitroanilide substrates. In a screen of 16 different chromogenic p-nitroanilide substrates to profile the specificity of TMPRSS2, a related TTSP, H-D-cyclohexylalanine-Gly-Arg-pNa was identified as the most effectively cleaved substrate. portlandpress.com This screening revealed a preference for a glycine residue in the P2 position and hydrophobic D-amino acids in the P3 position. portlandpress.com
For matriptase itself, chromogenic assays are employed to monitor its enzymatic activity. For example, the substrate H-D-Isoleucyl-L-prolyl-L-arginine-p-nitroaniline (S2288) has been used to follow substrate conversion by measuring the absorbance of released p-nitroaniline at 405 nm. nih.gov
Table 4: Relative Cleavage Rates of p-Nitroanilide Substrates by a Matriptase-Related Protease (TMPRSS2)
| Substrate (P3-P2-P1-pNA) | Relative Cleavage Rate (%) |
|---|---|
| H-D-CHA-Gly-Arg-pNa | 100 |
| H-D-Val-Gly-Arg-pNa | 70 |
| H-D-Ile-Gly-Arg-pNa | 65 |
| H-D-Phe-Gly-Arg-pNa | 55 |
| Boc-Gln-Gly-Arg-pNa | 30 |
Data derived from a screen with the related protease TMPRSS2, setting the highest cleavage rate to 100%. portlandpress.com
Cathepsin C, also known as dipeptidyl peptidase I (DPP-I), is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein substrates. bmrservice.com Despite being a cysteine protease, its activity is routinely measured using p-nitroanilide-based substrates. The first reported synthetic substrates for cathepsin C included Gly-Phe-p-nitroanilide (Gly-Phe-pNA). researchgate.net
Assay kits for cathepsin C are based on the proteolytic hydrolysis of the chromogenic substrate Gly-Phe-pNA. bmrservice.com The cleavage of p-nitroaniline from the substrate leads to an increase in absorbance at 405 nm, enabling a quantitative assay of cathepsin C activity in cell or tissue lysates. bmrservice.com This substrate has been used for in vitro enzyme activity assays with cathepsin C isolated from bovine spleen. sigmaaldrich.com The development of internally quenched fluorescent substrates has also been pursued to enhance detection sensitivity in biological samples. researchgate.net
Prolyl endopeptidase (PE) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. nih.gov Its activity is commonly determined using colorimetric assays with specific synthetic substrates. One widely used substrate is benzyloxycarbonyl-glycine-proline-p-nitroanilide (Z-Gly-Pro-pNA). nih.govresearchgate.net The enzyme cleaves this substrate, releasing p-nitroanilide, which can be monitored spectrophotometrically at 410 nm. nih.govresearchgate.net One unit of PE activity is defined as the amount of enzyme that releases 1 µmol of p-nitroanilide per minute under specified conditions. nih.gov
Another substrate used for PE activity assays is N-succinyl-glycine-proline-p-nitroaniline (Suc-Gly-Pro-pNA). plos.org This substrate was employed in a study investigating the effect of valproic acid on PE activity, where the release of p-nitroaniline was measured at 405 nm. plos.org These assays are crucial for identifying PE activity from various sources, such as Aspergillus niger, and for screening potential inhibitors. researchgate.netplos.org
Table 5: p-Nitroanilide Substrates for Prolyl Endopeptidase (PE) Activity
| Substrate Name | Abbreviation | Application |
|---|---|---|
| Benzyloxycarbonyl-glycine-proline-p-nitroanilide | Z-Gly-Pro-pNA | Colorimetric assay for PE activity, used in microbiological screening and enzyme characterization. nih.govresearchgate.net |
Pseudomonas aeruginosa LasA Protease Activity Assays
The Pseudomonas aeruginosa LasA protease is a metalloendopeptidase known for its staphylolytic activity, which involves cleaving the pentaglycine (B1581309) bridges in the peptidoglycan of Staphylococcus aureus cells. nih.govnih.gov This inherent specificity for glycine-rich sequences makes glycine-containing substrates essential for its study. LasA is known to preferentially cleave Gly-Gly-|-X substrates (where X is Ala or Gly) and has been shown to be selective for Gly-Ala peptide bonds within Pro-Gly-Val-Gly-Gly-Ala sequences in elastin. nih.govuniprot.org
A continuous spectrophotometric assay for LasA protease has been developed using a two-stage enzymatic reaction. nih.gov This method uses a defined substrate, such as succinyl-Gly-Gly-Phe-4-nitroanilide, in conjunction with an aminopeptidase (B13392206). nih.gov The LasA protease first cleaves the Gly-Phe bond, and the resulting product, Phe-4-nitroanilide, is then hydrolyzed by the supplementary aminopeptidase, releasing the chromophore p-nitroaniline. nih.gov This sensitive and reproducible assay allows for kinetic studies, with reported Kₘ and kcat values for LasA protease being 0.46 mM and 11.8 s⁻¹, respectively. nih.gov The substrate triglycine (B1329560) (Gly₃) has also been identified as a substrate cleaved exclusively by LasA, further highlighting its specificity. researchgate.net
Other Serine Proteases (e.g., Elastase, Chymotrypsin)
This compound derivatives are also employed to characterize other serine proteases, such as elastase and chymotrypsin (B1334515), often revealing specific subsite preferences.
Elastase: Human Neutrophil Elastase (HNE) is a key serine protease. Chromogenic substrates like N-succinyl-alanine-alanine-proline-valine-p-nitroanilide (suc-Ala-Ala-Pro-Val-pNA) are used for its detection. nih.gov In one study, this substrate was attached to glycine-cross-linked ethoxylate acrylate (B77674) resins (Gly-CLEAR) to assess enzyme-substrate reactions at a solid-liquid interface. nih.gov A glycine or di-glycine spacer was used to explore the steric requirements for enzyme hydrolysis. nih.gov The substrate specificity of an alkaline elastase from an alkalophilic Bacillus species was studied using various synthetic substrates, including those with glycine. nih.gov These studies concluded that the S2 subsite of this particular elastase is specific for glycine. nih.gov
Chymotrypsin: While chymotrypsin typically cleaves peptide bonds after large hydrophobic residues like phenylalanine, tyrosine, and tryptophan, glycine-containing substrates have been used to probe its active site. Ac-Phe-Gly-pNA has been described as a specific substrate for chymotrypsin. tribioscience.commedchemexpress.com Another substrate, Suc-Gly-Gly-Phe-pNA, is also used, with a reported Kₘ value of 1.6 mM. medchemexpress.comcaymanchem.com The hydrolysis of these substrates releases p-nitroaniline, enabling the colorimetric measurement of chymotrypsin activity. caymanchem.comcapes.gov.br
Aminopeptidase Activity Characterization
Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. Substrates based on p-nitroanilide are fundamental for classifying these enzymes based on their substrate specificity. illinois.eduznaturforsch.com The general method involves incubating the enzyme with a specific amino acid-p-nitroanilide and measuring the release of p-nitroaniline spectrophotometrically. illinois.eduasm.org
N-terminal Acidic Amino Acid-Specific Aminopeptidases
Certain aminopeptidases exhibit high specificity for N-terminal acidic amino acids. A novel enzyme isolated from soybean cotyledons (Glycine max) demonstrates high activity against Glu-p-nitroanilide and Asp-p-nitroanilide. oup.comnih.govresearchgate.net However, it does not hydrolyze p-nitroanilide substrates with neutral or basic N-terminal amino acids, such as Leu-pNA, Phe-pNA, and Ala-pNA. oup.comnih.govresearchgate.net This enzyme was shown to sequentially remove glutamic acid residues from the N-terminus of a Glu-rich oligopeptide. oup.comnih.gov Similarly, a chicken aspartyl aminopeptidase (cDNPEP) showed five-fold higher activity against Glu-pNA than against Asp-pNA, a unique specificity that may contribute to the release of glutamic acid in chicken meat during cooking. nih.gov
| Substrate | Hydrolysis Activity |
|---|---|
| Glu-p-nitroanilide (pNA) | High |
| Asp-p-nitroanilide (pNA) | High |
| Leu-p-nitroanilide (pNA) | Not Hydrolyzed |
| Phe-p-nitroanilide (pNA) | Not Hydrolyzed |
| Ala-p-nitroanilide (pNA) | Not Hydrolyzed |
| Pro-p-nitroanilide (pNA) | Not Hydrolyzed |
Glycine Aminopeptidase
A distinct class of aminopeptidases shows a marked preference for N-terminal glycine residues. A novel enzyme, designated "glycine aminopeptidase," was discovered in Penicillium citrinum M514. tandfonline.com This enzyme specifically hydrolyzes the N-terminal glycine from peptides. tandfonline.com Its activity is assayed by measuring the p-nitroaniline liberated from this compound. tandfonline.com Research on soil enzymes has also identified and characterized Soil Glycine Aminopeptidase (S-GAP). profacgen.com Test kits for S-GAP utilize the enzyme's ability to decompose glycyl p-nitroanilide to generate p-nitroaniline, allowing for the calculation of enzyme activity by measuring the increase in absorbance at 405 nm. profacgen.com Studies on soil nitrogen hydrolytic enzymes have examined the activity-pH relationships of glycine aminopeptidase using para-nitroanilide linked substrates. researchgate.net
Leucine (B10760876) Aminopeptidase
Leucine aminopeptidases (LAP) are widespread enzymes that preferentially hydrolyze N-terminal leucine residues. L-Leucine p-nitroanilide is the standard chromogenic substrate for assaying LAP activity. illinois.edunih.gov The activity obtained using L-leucine p-nitroanilide as a substrate is reported to be 2 to 5 times higher than that obtained with L-leucinamide. scientificlabs.co.uk While highly active on leucine derivatives, these enzymes show little to no activity on this compound, underscoring their substrate specificity. For instance, an aminopeptidase from Euonymus leaves that hydrolyzes alanine-NA and glycine-NA showed low activity compared to its preferred substrates. oup.comoup.com
Aminopeptidase B
Aminopeptidase B (ApB) is a metallopeptidase that preferentially cleaves N-terminal arginine and lysine residues. nih.gov However, its substrate specificity can be broad and varies by source. Aminopeptidase B from E. coli effectively hydrolyzes L-leucine p-nitroanilide and α-Glutamyl p-nitroanilide. tandfonline.comoup.com In contrast, a novel Aminopeptidase B from Aspergillus niger (APB-AN) demonstrated broader substrate specificity, showing activity towards 13 different amino acid p-nitroanilide substrates, including those with N-terminal Arg, Lys, Tyr, Phe, Leu, and Glu residues. nih.gov This broad activity profile suggests its potential for applications in food processing. nih.gov
| Substrate | Relative Activity |
|---|---|
| α-Glutamyl p-nitroanilide | Good |
| Leucine p-nitroanilide | Good |
| Methionine p-nitroanilide | Good |
| Cysteinylglycine | Very Good (Far better than pNA substrates) |
| Leucylglycine | Very Good (Far better than pNA substrates) |
Compound Reference Table
| Compound Name | Abbreviation / Alternate Name |
|---|---|
| This compound | Gly-pNA |
| p-nitroaniline | pNA |
| Succinyl-Gly-Gly-Phe-4-nitroanilide | - |
| Phe-4-nitroanilide | - |
| N-succinyl-alanine-alanine-proline-valine-p-nitroanilide | suc-Ala-Ala-Pro-Val-pNA |
| Ac-Phe-Gly-pNA | - |
| Succinyl-Gly-Gly-Phe-p-nitroanilide | Suc-Gly-Gly-Phe-pNA |
| Glu-p-nitroanilide | - |
| Asp-p-nitroanilide | - |
| Leu-p-nitroanilide | Leu-pNA |
| Phe-p-nitroanilide | Phe-pNA |
| Ala-p-nitroanilide | Ala-pNA |
| Pro-p-nitroanilide | Pro-pNA |
| L-Leucinamide | - |
| Alanine-β-naphthylamide | Alanine-NA |
| Glycine-β-naphthylamide | Glycine-NA |
| α-Glutamyl p-nitroanilide | - |
| Methionine p-nitroanilide | - |
| Cysteinylglycine | - |
| Leucylglycine | - |
Aminopeptidase P
Aminopeptidase P (APP) is an exopeptidase that specifically cleaves the N-terminal amino acid from a peptide when the penultimate residue is proline. A continuous assay for APP activity has been developed using Gly-Pro-p-nitroanilide (Gly-Pro-pNA) as a chromogenic substrate in a coupled reaction with proline iminopeptidase. In this assay, APP first cleaves the Gly-Pro bond. The resulting Pro-pNA is then hydrolyzed by proline iminopeptidase, releasing p-nitroaniline, which can be quantified spectrophotometrically. tandfonline.com
This coupled assay method allows for the determination of APP activity even in crude enzyme preparations. tandfonline.com In Escherichia coli, two distinct forms of aminopeptidase P, designated APP-I and APP-II, have been identified and partially purified using this assay. tandfonline.com Both enzymes demonstrate a requirement for Mn²⁺ for their activity and are inhibited by the chelating agent EDTA. tandfonline.com
The substrate specificity of these enzymes was investigated using various X-Pro peptides. Both APP-I and APP-II were capable of hydrolyzing most X-Pro bonds, with the notable exception of the Pro-Pro bond. However, a significant difference in their activity was observed with the substrate penta-(Pro-Pro-Gly), which APP-II hydrolyzed at a much higher rate than APP-I. tandfonline.com This suggests that while both are aminopeptidase P enzymes, they have distinct substrate preferences, particularly for longer peptides with repeating Pro-Pro sequences. tandfonline.com
Table 1: Comparison of E. coli Aminopeptidase P Isozymes
| Feature | APP-I | APP-II |
|---|---|---|
| Optimal pH | 8.0 | 9.0 |
| Molecular Weight | 350,000 Da | 210,000 Da |
| Mn²⁺ Activation | 3-fold activation at 5 µM | 3-fold activation at 30 µM |
| Relative Activity on (Pro-Pro-Gly)₅ | Low | High |
Data sourced from a study on partially purified enzymes from E. coli HB101. tandfonline.com
Gamma-Glutamyl Transpeptidase (GGT) Activity Assays
Gamma-glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a crucial role in glutathione (B108866) metabolism by cleaving the γ-glutamyl bond. biologists.comoup.com The standard and most widely used method for assaying GGT activity utilizes the synthetic chromogenic substrate L-γ-glutamyl-p-nitroanilide (GGPNA). biologists.comnih.govmdpi.com The enzymatic cleavage of GGPNA releases the yellow-colored product, p-nitroaniline (pNA), which can be monitored spectrophotometrically at 405 nm. biologists.comnih.gov
While GGPNA is a convenient and widely used substrate for GGT1, some isoforms, such as human GGT5, are unable to hydrolyze it. nih.govmdpi.com This highlights the differences in substrate specificity among GGT isozymes. For instance, in Arabidopsis thaliana, GGT1 is responsible for the vast majority of GGT activity in most tissues when measured with GGPNA. oup.com However, in seeds, GGT2 contributes significantly to the total activity. oup.com
The Michaelis-Menten constant (Km) for GGPNA has been determined for GGT from various sources. For an extracellular glutaminase (B10826351) from Aspergillus oryzae with GGT activity, the Km for L-γ-GpNA was found to be 5.88 x 10⁻³ M. tandfonline.com
Table 2: Acceptor Substrate Specificity of a Mutant B. subtilis GGT
| Acceptor Substrate (100 mM) | Relative Activity (%) |
|---|---|
| Glycylglycine (GlyGly) | 100 |
| L-Glutamine | 75 |
| L-Methionine | 50 |
| L-Alanine | 25 |
| L-Cysteine | < 10 |
| Glycine | < 10 |
Activity was measured using 1 mM γ-glutamyl-p-nitroanilide as the donor substrate. The release of p-nitroaniline was monitored, and results are expressed relative to the activity with GlyGly. rsc.org
Investigation of Other Enzyme Classes (e.g., β-Peptidyl Aminopeptidases)
β-Peptidyl aminopeptidases are a unique class of enzymes capable of hydrolyzing N-terminal β-amino acid residues from peptides. nih.gov this compound derivatives, specifically β-homoglycine-p-nitroanilide (βhGly-pNA), have been instrumental in the characterization of these enzymes. nih.govethz.ch
Several β-peptidyl aminopeptidases, including BapA from Sphingosinicella xenopeptidilytica and Sphingosinicella microcystinivorans, and DmpA from Ochrobactrum anthropi, have been shown to effectively hydrolyze βhGly-pNA. nih.govethz.ch These enzymes not only catalyze the degradation of β-peptides but have also been investigated for their synthetic capabilities, using β-amino acid p-nitroanilides as activated substrates for the formation of β-dipeptides and mixed α/β-dipeptides. ethz.ch For example, the BapA enzyme from S. microcystinivorans Y2 can catalyze the synthesis of carnosine (β-alanyl-L-histidine) using β-alanyl-p-nitroanilide as the acyl donor. researchgate.net
The DmpA aminopeptidase from Ochrobactrum anthropi displays an interesting case of stereospecificity, efficiently hydrolyzing p-nitroanilide derivatives of glycine and D-alanine, but showing a preference for L-amino acids when acting on regular peptides. nih.gov This highlights the utility of p-nitroanilide substrates in revealing complex enzymatic behaviors. Furthermore, some fungal endoproteases have been tested for their ability to hydrolyze this compound, with some showing no activity, indicating their specificity for internal peptide bonds rather than N-terminal residues. nih.gov
Table 3: Hydrolytic Activity of β-Peptidyl Aminopeptidases on β-Amino Acid-pNA Substrates
| Enzyme | Substrate | Relative Activity |
|---|---|---|
| BapA (S. xenopeptidilytica) | H-βhGly-pNA | High |
| BapA (S. microcystinivorans) | H-βhGly-pNA | High |
| DmpA (O. anthropi) | H-βhGly-pNA | High |
| DmpA (O. anthropi) | D-Ala-pNA | High |
| DmpA (O. anthropi) | L-Ala-pNA | Lower than D-Ala-pNA |
This table represents a qualitative summary of findings from multiple studies. nih.govethz.chnih.gov
Structure-Activity Relationship Studies in Peptide Substrate Design for Enzyme Selectivity
This compound and its derivatives are pivotal tools in structure-activity relationship (SAR) studies aimed at understanding and engineering enzyme specificity. By systematically modifying the peptide portion of the substrate, researchers can probe the structural and electrostatic requirements of an enzyme's active site.
For instance, in the serine protease subtilisin, mutations at key positions within the S1 binding pocket, such as at glycine residues, have been shown to dramatically alter substrate specificity. The effects of these mutations were quantified by measuring the kinetic parameters (kcat and Km) using a panel of p-nitroanilide substrates, such as succinyl-L-Ala-L-Ala-L-Pro-L-Xaa-p-nitroanilide, where Xaa is varied. pnas.orgoup.com These studies demonstrate that changes in the size and charge of amino acid residues lining the binding cleft can shift the enzyme's preference from large hydrophobic residues to smaller or charged ones. pnas.org
In the case of dipeptidyl peptidase 4 (DP4), the interaction between the substrate's N-terminus and glutamic acid residues (E205 and E206) in the active site is crucial for catalysis. Mutagenesis studies replacing these glutamic acids with alanine (B10760859) confirmed their essential role in the cleavage of Gly-Pro-p-nitroanilide. plos.org
Furthermore, SAR studies on a peptidyl-α-amidating enzyme revealed that while a C-terminal glycine is essential for binding, substitutions at the penultimate (-1) position significantly modulate inhibitory potency. A wide range of affinities was observed when testing tripeptides of the structure X-Y-Gly, where the penultimate amino acid was varied. The inhibitory potency followed a general trend, with sulfur-containing and aromatic amino acids being preferred over polar or charged residues. nih.gov These findings, derived from competition assays, are crucial for designing potent and selective enzyme inhibitors and substrates. nih.gov
Table 4: Relative Hydrolysis Rates of Amino Acid p-Nitroanilides by Glycine Aminopeptidase from Penicillium citrinum
| Substrate | Relative Rate of Hydrolysis (%) |
|---|---|
| H-Gly-pNA | 100 |
| H-L-Ala-pNA | 28 |
| H-L-Val-pNA | 0 |
| H-L-Leu-pNA | 0 |
| H-β-Ala-pNA | 0 |
| H-L-Phe-pNA | 0 |
Data shows the high specificity of the enzyme for N-terminal glycine and, to a lesser extent, alanine residues. tandfonline.com
Kinetic Studies of Enzymatic Reactions Involving Glycine P Nitroanilide Substrates
Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)
The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). diva-portal.org The parameters V_max and K_m are characteristic for a given enzyme and substrate under specific conditions. V_max represents the rate of reaction when the enzyme is fully saturated with the substrate, while K_m is the substrate concentration at which the reaction rate is half of V_max, often indicating the affinity of the enzyme for the substrate. diva-portal.org
In studies using glycine (B1666218) p-nitroanilide derivatives, these parameters are determined by measuring the initial reaction rates at various substrate concentrations. The resulting data are then fitted to the Michaelis-Menten equation, often using a Lineweaver-Burk plot or non-linear regression analysis. oup.comagriculturejournals.cz
For instance, the kinetic parameters for the hydrolysis of various p-nitroanilide substrates by different enzymes have been extensively studied. The K_m and V_max values are crucial for comparing the efficiency of different enzymes or the specificity of a single enzyme towards different substrates.
Below is a table summarizing representative Michaelis-Menten parameters for various enzymes with p-nitroanilide substrates.
| Enzyme | Substrate | K_m (mM) | V_max | pH | Temperature (°C) | Source |
| γ-Glutamyltranspeptidase | L-γ-Glutamyl-p-nitroanilide | 0.005 (for hydrolysis) | - | - | - | nih.gov |
| γ-Glutamyltranspeptidase | L-γ-Glutamyl-p-nitroanilide & Glycyl-glycine | 8.56 (for transpeptidation) | - | - | - | nih.gov |
| Enterokinase | Glycine-tetra-L-aspartyl-L-lysyl-2-naphthylamide | 0.28 | 28.3 s⁻¹ (k_cat) | - | - | nih.gov |
| Trypsin-like protease (from Anticarsia gemmatalis) | L-BApNA | 0.503 | 46.650 nM s⁻¹ | 8.0 | - | scielo.br |
| Trypsin-like protease (from Glyphodes pyloalis) | N-benzoyl-L-arg-p-nitroanilide | 0.0505 | 116.06 nmol min⁻¹mg⁻¹ protein | 10.0 | - | oup.com |
| Trypsin-like protease (from Choreutis nemorana) | N-benzoyl-L-arg-p-nitroanilide | 0.157 | 0.188 µmol/min/mg protein | 11.0 | - | agriculturejournals.cz |
| LasA protease (Pseudomonas aeruginosa) | succinyl-Gly-Gly-Phe-4-nitroanilide | 0.46 | 11.8 s⁻¹ (k_cat) | - | - | nih.gov |
| Dipeptidyl peptidase IV (Human) | Gly-Pro-pNA | - | 49.2 U/mg | 7.6 | - | nih.gov |
| Dipeptidyl peptidase IV (Pig) | Gly-Pro-pNA | - | 45.8 U/mg | 7.6 | - | nih.gov |
| Leucine (B10760876) Aminopeptidase (B13392206) | Leucine p-nitroanilide | - | 46 s⁻¹ (k_cat) | 7.3 | 25 | researchgate.net |
| Aminopeptidase M | Leucine p-nitroanilide | - | 23 s⁻¹ (k_cat) | 7.5 | 25 | researchgate.net |
| Thrombin | Tos-Gly-Pro-Arg-pNA | 0.0042 | 12.5 µM/min | - | - |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Analysis of Reaction Rate Constants
Beyond the Michaelis-Menten parameters, a more detailed analysis of enzymatic reactions involves the determination of individual rate constants for the steps in the catalytic mechanism. For a simple enzymatic reaction involving the formation of an enzyme-substrate complex (ES) and its subsequent breakdown to product (P) and free enzyme (E), the process can be represented as:
E + S ⇌ ES → E + P
The rate constants associated with these steps are k_1 (association of E and S), k_-1 (dissociation of ES), and k_2 (catalytic step, also known as k_cat). nih.gov The specificity constant, k_cat/K_m, is a measure of the enzyme's catalytic efficiency and substrate specificity. nih.gov It reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. qmul.ac.uk
Studies on the hydrolysis of p-nitroanilide substrates have provided insights into these rate constants for various enzymes. For example, research on penicillin acylase has determined the k_cat/K_m values for a range of p-nitroanilide derivatives, revealing significant variation in their reactivity. nih.gov Similarly, investigations into Factor Xa, a key enzyme in blood coagulation, have used a panel of 25 peptide p-nitroanilides to determine kinetic parameters and identify the most effective substrates. nih.gov These studies found that the best substrates for Factor Xa have arginine in the P1 position and glycine in the P2 position. nih.gov
Here is a table of reaction rate constants for various enzymatic reactions:
| Enzyme | Substrate | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Penicillin Acylase | Phenylacetic acid & D-phenylglycine derivatives | - | 8 x 10³ - 5 x 10⁶ | nih.gov |
| Factor Xa | Peptide p-nitroanilides | - | 1.5 x 10¹ - 2 x 10⁶ | nih.gov |
| Leukotriene-A4 hydrolase | Tripeptides (e.g., arginyl-glycyl-glycine) | - | ≥ 1 x 10⁶ | nih.gov |
| Enterokinase | Glycine-tetra-L-aspartyl-L-lysyl-2-naphthylamide | 28.3 | - | nih.gov |
| Leucine Aminopeptidase | Leucine p-nitroanilide | 46 | - | researchgate.net |
| Aminopeptidase M | Leucine p-nitroanilide | 23 | - | researchgate.net |
| LasA protease | succinyl-Gly-Gly-Phe-4-nitroanilide | 11.8 | - | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Development and Application of Continuous Kinetic Assays
The use of glycine p-nitroanilide and its analogs has been instrumental in the development of continuous kinetic assays. These assays allow for real-time monitoring of enzyme activity by measuring the increase in absorbance as the chromogenic p-nitroaniline is released. nih.gov The absorbance of p-nitroaniline is typically measured at or around 405-410 nm. oup.com
These continuous assays offer several advantages over discontinuous (end-point) assays, including higher precision, the ability to monitor the entire reaction progress, and the capacity for high-throughput screening. rsc.org They are widely used in various research applications, such as:
Enzyme characterization: Determining the kinetic properties of purified enzymes. nih.govnih.gov
Inhibitor screening: Identifying and characterizing enzyme inhibitors.
Diagnostic assays: Measuring enzyme activity in biological samples like serum for diagnostic purposes. nih.gov
A notable example is the development of a sensitive and specific assay for enterokinase in serum, which utilizes a glycine-containing peptide substrate. nih.gov Another application is a two-stage enzymatic reaction for the continuous measurement of Pseudomonas aeruginosa LasA protease activity using succinyl-Gly-Gly-Phe-4-nitroanilide. nih.gov
The general procedure for a continuous kinetic assay using a p-nitroanilide substrate involves:
Preparing a buffered solution containing the substrate. rsc.org
Initiating the reaction by adding the enzyme. rsc.org
Continuously monitoring the change in absorbance at 405-410 nm using a spectrophotometer, often a microplate reader for high-throughput applications. nih.gov
Calculating the initial reaction rate from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline. diva-portal.org
Environmental Factors Influencing Reaction Kinetics (e.g., pH, Temperature, Ionic Strength, Buffer Composition)
The catalytic activity of enzymes is highly sensitive to environmental conditions. Understanding the influence of factors like pH, temperature, ionic strength, and buffer composition is crucial for defining the optimal conditions for an enzyme's function and for gaining insights into its catalytic mechanism.
pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. This can influence substrate binding and the catalytic process. nih.gov Most enzymes exhibit a characteristic optimal pH at which their activity is maximal. For example, the hydrolysis of N-acetyl-l-phenylalanylthis compound by papain shows a bell-shaped pH-dependence for the acylation constant (k_cat), with an optimal pH range. nih.gov Similarly, the peptidase activity of leukotriene-A4 hydrolase is optimal at pH 7.2. nih.gov In some cases, the optimal pH can vary depending on the specific reaction catalyzed, as seen with γ-glutamyltranspeptidase, where hydrolysis and transpeptidation activities are favored at different pH values. nih.gov
Temperature: Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. As temperature increases, the reaction rate generally increases up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. waikato.ac.nz Low-temperature studies, often conducted in cryosolvents, can help to trap reaction intermediates and elucidate the reaction mechanism. nih.gov For instance, low-temperature studies of trypsin with p-nitroanilide substrates have been used to investigate the formation of tetrahedral intermediates. nih.gov
Buffer Composition: The chemical nature of the buffer components can also impact enzyme kinetics. Different buffer systems can have specific interactions with the enzyme or substrate, affecting the reaction rate. tandfonline.com It is therefore important to select a buffer that does not interfere with the reaction being studied and that provides adequate buffering capacity at the desired pH.
The table below provides examples of how environmental factors affect the kinetics of enzymes acting on p-nitroanilide substrates.
| Enzyme | Substrate | Factor | Effect | Source |
| Papain | N-acetyl-l-phenylalanylthis compound | pH | Bell-shaped pH dependence for k_cat, optimal between pKa values of 4.2 and 8.2. | nih.gov |
| Leukotriene-A4 hydrolase | L-arginine p-nitroanilide | pH | Specificity constant (k_cat/K_m) is optimal at pH 7.2. | nih.gov |
| γ-Glutamyltranspeptidase | γ-glutamyl-p-nitroanilide | pH, NaCl | Hydrolysis and transpeptidation activities are differentially affected by pH and NaCl concentration. | nih.gov |
| Trypsin | p-nitroanilide derivatives | Temperature | Low temperatures (-30°C) in cryosolvents reveal a "burst" phase, suggesting enzyme isomerization. | nih.gov |
| Acyl-peptide hydrolase | Acetylalanine p-nitroanilide | Ionic Strength (Anions) | Activity is activated by Cl⁻ and SCN⁻ at 0.1-0.5 M. | nih.gov |
| Enterokinase & Trypsin | Various substrates | Ionic Strength (Cations) | K_m and k_cat values are dependent on Ca²⁺ concentration. | nih.gov |
| Thermoplasma volcanium Protease | N-Succinyl-Phe-p-nitroanilide | Buffer Composition | Optimal pH of 7.0 determined using MOPS, Tris-HCl, and Glycine buffers. | tandfonline.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Enzyme Inhibition Research Utilizing Glycine P Nitroanilide
Methodologies for Enzyme Inhibitor Screening
The screening for new enzyme inhibitors is a critical step in drug discovery and biochemical research. Assays based on Glycine (B1666218) p-nitroanilide and its derivatives are frequently employed due to their simplicity, sensitivity, and adaptability to high-throughput screening (HTS) formats. nih.gov
A common methodology involves a coupled enzyme assay. For instance, in the screening of peptide deformylase (PDF) inhibitors, a synthetic substrate like f-Met-Leu-p-nitroanilide is used. The sequential action of PDF and a coupling enzyme, Aeromonas aminopeptidase (B13392206) (AAP), results in the release of the chromogenic p-nitroanilide. nih.gov The presence of an effective inhibitor blocks this reaction, preventing the color change and allowing for the identification of potential inhibitory compounds.
These assays are often conducted in microplate formats (e.g., 96- or 384-well plates), which are amenable to automation and the screening of large compound libraries. acs.org Key considerations for adapting these assays for HTS include the optimization of reagent concentrations, incubation times, and the use of appropriate controls. Essential controls in protease inhibition studies include a positive control with a known inhibitor to confirm assay sensitivity, and a negative control (substrate and buffer without the enzyme) to detect any auto-hydrolysis of the substrate.
The robustness of an HTS assay is often assessed by calculating the Z'-factor, a statistical parameter that quantifies the signal-to-noise ratio. A Z'-factor above 0.5 is generally considered indicative of a reliable and robust assay suitable for HTS. While chromogenic assays are prevalent, it's important to note that interference can occur if the test compounds themselves absorb light at the detection wavelength. In such cases, alternative methods like LC-MS-based assays may be employed. rsc.org
Table 1: General Steps in an Enzyme Inhibitor Screening Assay Using a p-Nitroanilide Substrate
| Step | Description | Purpose |
| 1. Reagent Preparation | Prepare solutions of the target enzyme, the p-nitroanilide substrate, buffer, and the test compounds (potential inhibitors). | To have all necessary components ready for the assay. |
| 2. Assay Setup | In a microplate well, combine the enzyme, buffer, and a test compound. A control well without the test compound is also prepared. | To create the reaction environment and test the effect of the inhibitor. |
| 3. Pre-incubation | Incubate the enzyme and test compound together for a defined period. mdpi.com | To allow the inhibitor to bind to the enzyme before the substrate is introduced. |
| 4. Reaction Initiation | Add the p-nitroanilide substrate to all wells to start the enzymatic reaction. | To initiate the process that will be measured. |
| 5. Incubation | Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time. mdpi.comresearchgate.net | To allow the enzyme to process the substrate. |
| 6. Signal Detection | Measure the absorbance of the released p-nitroaniline at 405-410 nm using a spectrophotometer or plate reader. | To quantify the amount of product formed, which is inversely related to the inhibitor's effectiveness. |
| 7. Data Analysis | Compare the absorbance in the wells with test compounds to the control wells. A lower absorbance indicates inhibition. | To identify "hit" compounds that inhibit the enzyme. |
Elucidation of Enzyme Inhibition Mechanisms
Once potential inhibitors are identified, understanding their mechanism of action is a crucial next step. Kinetic studies using Glycine p-nitroanilide-based substrates are instrumental in elucidating whether an inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed-type mechanism. scielo.brembrapa.br
This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using graphical methods like the Lineweaver-Burk (double-reciprocal) plot, which plots the inverse of the reaction velocity (1/v) against the inverse of the substrate concentration (1/[S]). diva-portal.org
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. On a Lineweaver-Burk plot, this is characterized by lines that intersect on the y-axis. The apparent K_m increases, while V_max remains unchanged. diva-portal.org
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. In this case, the Lineweaver-Burk plot shows lines that intersect on the x-axis. The apparent V_max decreases, but K_m is unchanged. youtube.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in parallel lines on a Lineweaver-Burk plot, with both apparent V_max and K_m decreasing. diva-portal.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines on a Lineweaver-Burk plot intersect at a point that is not on either axis. enzyme-modifier.ch
For example, studies on the inhibition of trypsin-like proteases from the velvet bean caterpillar (Anticarsia gemmatalis) used a p-nitroanilide substrate to determine the inhibition mechanism of various compounds. The resulting kinetic data revealed a linear competitive inhibition pattern for all tested inhibitors. scielo.br
Quantification of Inhibitor Potency (e.g., IC50, K_i values)
Beyond determining the mechanism, it is essential to quantify the potency of an inhibitor. The two most common parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (K_i).
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. diva-portal.org It is an empirical value that is dependent on the specific experimental conditions, including the concentrations of the enzyme and the substrate. ncifcrf.gov To determine the IC50, enzyme activity is measured over a range of inhibitor concentrations, and the concentration that yields 50% inhibition is calculated. For instance, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), IC50 values were determined by monitoring the cleavage of a peptide-pNA substrate in the presence of varying inhibitor concentrations. cnr.it
The K_i value , or inhibition constant, is a more fundamental measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. uminho.pt A lower K_i value indicates a tighter binding inhibitor and thus higher potency. The K_i can be calculated from IC50 values, but this calculation depends on the mechanism of inhibition and requires knowledge of the Michaelis-Menten constant (K_m) of the substrate. youtube.comncifcrf.gov For tight-binding inhibitors, where the K_i is close to the enzyme concentration, more complex equations are needed to accurately determine the K_i. diva-portal.org
Table 2: Comparison of IC50 and K_i
| Parameter | Definition | Dependence on Assay Conditions | Interpretation |
| IC50 | The concentration of inhibitor that reduces enzyme activity by 50%. diva-portal.org | Dependent on substrate and enzyme concentrations. ncifcrf.gov | A practical measure of potency under specific experimental conditions. |
| K_i | The dissociation constant for the binding of the inhibitor to the enzyme. uminho.pt | Independent of substrate concentration; an intrinsic property of the inhibitor. ncifcrf.gov | A thermodynamic measure of the affinity between the inhibitor and the enzyme. |
Case Studies in Protease Inhibitor Development
The use of this compound and its derivatives has been pivotal in the development of inhibitors for various proteases, which are important drug targets.
A prominent example is the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV) , an enzyme involved in glucose metabolism and a target for type 2 diabetes treatments. nih.gov Assays using substrates like Gly-Pro-p-nitroanilide are routinely used to screen for and characterize DPP-IV inhibitors. researchgate.netnih.gov For instance, the inhibition kinetics of saxagliptin, a DPP-IV inhibitor, were evaluated using a chromogenic assay with Gly-Pro-p-nitroanilide. nih.gov These studies are crucial for determining key kinetic parameters and understanding how the inhibitor interacts with the enzyme.
Another case is the study of protease inhibitors from soybean, such as the Bowman-Birk inhibitor (BBI) . To assess the effectiveness of genetically modified soybeans with reduced BBI, chymotrypsin (B1334515) inhibitor activity was measured using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide as a substrate. nih.gov The results showed a significant reduction in chymotrypsin inhibition in the mutant lines compared to wild-type soybeans. nih.gov
Furthermore, in the search for algicidal compounds, an extracellular serine protease from Pseudoalteromonas sp. was identified as the active agent. The characterization of this protease and the screening for its inhibitors were performed using succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. nih.gov The study found that the protease activity was strongly inhibited by known serine protease inhibitors like phenylmethylsulfonyl fluoride, confirming its enzymatic class and guiding further research. nih.gov
Advanced Applications of Glycine P Nitroanilide in Research and Diagnostics
High-Throughput Screening (HTS) for Enzyme Modulators
The search for new drugs often involves screening vast libraries of chemical compounds for their ability to modulate the activity of specific enzymes. High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds. genome.gov Glycine (B1666218) p-nitroanilide-based substrates are well-suited for HTS due to the simplicity and sensitivity of the colorimetric assays they enable. nii.ac.jp
Transitioning a traditional enzymatic assay to an HTS platform requires significant adaptation and miniaturization. Assays utilizing Glycine p-nitroanilide are frequently adapted for use in 96-, 384-, or even 1536-well microtiter plates. nih.govnih.gov This miniaturization allows for a massive increase in the number of compounds that can be tested daily while conserving precious reagents and test compounds. nih.gov
The process involves dispensing small volumes of the target enzyme, the test compounds from a chemical library, and the this compound substrate into the wells of the microplate. nih.gov Robotic systems are employed for precise and rapid liquid handling, and plate readers measure the absorbance of the liberated p-nitroaniline at 405 nm over time to determine the rate of reaction. nih.gov The entire process is automated to ensure high throughput and reproducibility. nih.gov
Several factors are optimized for HTS, including:
Reagent Stability: Ensuring the stability of the enzyme and substrate under assay and storage conditions is critical for consistent results. nih.gov
Solvent Effects: Test compounds are often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO). The assay must be tolerant to the final concentration of the solvent, which can sometimes affect enzyme activity. vulcanchem.com
Reaction Conditions: Parameters such as pH, temperature, and incubation time are optimized to ensure maximal catalytic efficiency and to produce a robust signal within a practical timeframe for screening. selvita.com
For instance, in screening for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a Gly-Pro-p-nitroanilide substrate is used. caymanchem.com The assay can be adapted to use human plasma as a source of the enzyme, providing a more physiologically relevant screening environment. researchgate.net
The reliability of data generated from HTS is paramount. Therefore, rigorous validation is performed to ensure the assay is robust and the results are meaningful. Several statistical parameters are used to assess the quality of an HTS assay. nih.gov
Key validation criteria include:
Z'-factor: This parameter is a measure of the statistical effect size and is used to assess the quality of the assay itself. It reflects the dynamic range of the assay signal and the data variation associated with the signal measurements. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Coefficient of Variation (%CV): This is a measure of the relative variability of the data. For HTS enzyme assays, a %CV of less than 10% for control wells is generally required, though for cell-based assays, up to 25% may be acceptable. selvita.com
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the uninhibited enzyme reaction to the background signal (no enzyme or fully inhibited enzyme). A high S/B ratio is desirable for a clear distinction between active and inactive compounds.
Minimum Significant Ratio (MSR): An MSR between 3 and 5 suggests a moderate assay variation, while a value between 2 and 3 indicates a stable assay. selvita.com
Quantitative HTS (qHTS) is an advanced approach where compounds are screened at multiple concentrations, generating concentration-response curves directly from the primary screen. genome.gov This method provides more detailed information on compound potency and efficacy and helps to delineate structure-activity relationships (SAR) earlier in the drug discovery process. genome.gov
| Parameter | Description | Acceptable Range for HTS |
|---|---|---|
| Z'-factor | Measures the separation between the high and low signal distributions. | 0.5 - 1.0 |
| Coefficient of Variation (%CV) | Indicates the relative variability of the data. | <10% for enzyme assays |
| Signal-to-Background (S/B) Ratio | Ratio of the maximum signal to the background noise. | High (assay dependent) |
| Minimum Significant Ratio (MSR) | Indicates the stability of the assay. | 2 - 3 (stable) |
Adaptations of Assay Methodologies for HTS Platforms
Clinical Diagnostic Assay Development
The principle of using this compound and its peptide conjugates to measure enzyme activity extends to the development of clinical diagnostic assays. chemimpex.com These assays are crucial for diagnosing and monitoring a range of diseases characterized by abnormal enzyme levels or function. chemimpex.com
The coagulation cascade and the fibrinolytic system involve a series of serine proteases that regulate blood clot formation and dissolution. Dysregulation of these systems can lead to bleeding disorders or thrombosis. Chromogenic substrates based on p-nitroanilide are widely used in clinical laboratories to assess the function of these pathways. clinical-laboratory-diagnostics.com
For example, plasmin, the primary enzyme of fibrinolysis, can be measured using a substrate like N-P-Tosyl-Gly-Pro-Arg p-nitroanilide. Cleavage of this substrate by plasmin releases p-nitroaniline, and the rate of color development is proportional to the plasmin activity. This is instrumental in studying fibrinolysis and can provide insights into conditions like disseminated intravascular coagulation (DIC), where the fibrinolytic system is activated. clinical-laboratory-diagnostics.com Similarly, thrombin activity can be evaluated using specific p-nitroanilide substrates, aiding in the diagnosis of coagulation disorders.
| Enzyme | Substrate Example | Clinical Relevance |
|---|---|---|
| Plasmin | N-P-Tosyl-Gly-Pro-Arg p-nitroanilide | Assessment of fibrinolytic activity, diagnosis of hyperfibrinolysis. |
| Thrombin | Chromogenic substrate with a thrombin-specific peptide sequence | Evaluation of coagulation function, monitoring anticoagulant therapy. |
| Factor XIa | Glu-Pro-Arg-p-nitroanilide | Measurement of Factor XIa activity in the context of coagulation activation. clinical-laboratory-diagnostics.com |
Beyond coagulation, various other pathologies are associated with altered enzyme activity, and this compound-based assays are valuable diagnostic tools. For instance, dipeptidyl peptidase IV (DPP-IV) is an enzyme involved in glucose metabolism, and its levels can be relevant in diseases like diabetes. caymanchem.com Substrates such as Gly-Pro p-nitroanilide are used to measure DPP-IV activity in biological samples like serum. vulcanchem.com Elevated levels of certain enzymes in serum or other bodily fluids can be indicative of tissue damage or disease. vulcanchem.com For example, studies have correlated DPP-IV activity with liver and kidney pathologies. vulcanchem.com
Prostate-specific antigen (PSA) is a glycoprotein (B1211001) produced by the prostate gland and is a key biomarker for prostate cancer. racgp.org.au While PSA itself has protease activity, assays often utilize its ability to activate other proteases. Some diagnostic methods employ chromogenic substrates where the release of p-nitroanilide is linked to PSA activity. For instance, certain assays are designed where PSA activates a trypsin-like enzyme, which then cleaves a p-nitroanilide-containing substrate. The resulting color change allows for the quantification of PSA levels. Although immunoassays are the standard for PSA testing, the use of activity-based assays with substrates like those derived from this compound represents an alternative or complementary approach in research and specific diagnostic contexts. nih.govannalsofhealthresearch.com
Detection of Enzyme-Related Pathologies
Fundamental Biochemical Investigations of Proteolytic Processes
This compound and its derivatives are invaluable tools in the fundamental biochemical investigation of proteolytic processes. These synthetic chromogenic substrates are widely used to assay the activity of various proteases, enzymes that catalyze the breakdown of proteins. scbt.com The core principle of their application lies in the enzymatic cleavage of the peptide bond, which releases the p-nitroaniline (pNA) moiety. This liberated pNA is a chromophore, meaning it absorbs light at a specific wavelength, typically around 405-410 nm, producing a measurable yellow color. The intensity of this color is directly proportional to the amount of pNA released and, consequently, to the activity of the protease. smolecule.com
This colorimetric assay enables researchers to perform detailed kinetic analyses of enzymes. smolecule.com Key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined, providing crucial insights into the enzyme's catalytic efficiency and its affinity for the substrate. smolecule.com For instance, derivatives like Z-Gly-Pro-pNA are used to characterize prolyl endopeptidases, determining their pH and thermal stability, as well as their kinetic parameters. Similarly, N-P-Tosyl-Gly-Pro-Arg p-nitroanilide acetate (B1210297) salt is employed to measure the amidolytic activity of serine proteases like plasmin and thrombin, which are central to processes like blood coagulation and fibrinolysis.
Furthermore, these substrates facilitate the study of protease-substrate interactions and enzyme specificity. By synthesizing various derivatives of this compound with different amino acid sequences, researchers can probe the active site requirements of specific proteases. smolecule.com For example, Z-Gly-Gly-Leu-p-nitroanilide is a substrate for chymotrypsin-like proteases, and its cleavage helps in understanding the enzyme's specificity and catalytic mechanism. smolecule.com These fundamental studies are crucial for elucidating the roles of proteases in various physiological and pathological processes, from protein metabolism and digestion to more complex cellular events like protein degradation pathways. smolecule.com
Contributions to Pharmaceutical Drug Discovery and Therapeutic Target Identification
The utility of this compound and its analogs extends significantly into the realm of pharmaceutical drug discovery and the identification of therapeutic targets. chemimpex.comchemimpex.com The straightforward and quantifiable nature of the enzymatic assay makes it an ideal platform for high-throughput screening (HTS) of potential protease inhibitors. vulcanchem.com Proteases are implicated in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases, making them attractive targets for therapeutic intervention. chemimpex.comunina.it
In the drug discovery process, libraries of small molecules are screened for their ability to inhibit the activity of a specific target protease. Using a this compound-based substrate, a decrease in the rate of pNA release in the presence of a test compound indicates inhibition of the enzyme. This allows for the rapid identification of "hit" compounds that can then be further optimized to develop potent and selective drugs. For example, Gly-Pro p-nitroanilide is used in HTS platforms to discover inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. vulcanchem.com
Moreover, these substrates are instrumental in the characterization of identified inhibitors, helping to determine their mechanism of inhibition (e.g., competitive, non-competitive). They also aid in establishing the structure-activity relationship (SAR) of inhibitor candidates, guiding medicinal chemists in the design of more effective therapeutic agents. chemimpex.com By providing a reliable method to quantify enzyme efficiency and inhibition, this compound derivatives play a critical role in the early stages of drug development, from initial screening to lead optimization. chemimpex.comsigmaaldrich.com The insights gained from these assays are pivotal for understanding the role of specific enzymes in disease progression and for validating them as therapeutic targets. chemimpex.commdpi.com
Environmental and Agricultural Research Applications (e.g., Soil Enzyme Activity Measurement)
Chromogenic substrates like this compound provide a method for measuring the activity of specific soil aminopeptidases. researchgate.net When added to a soil slurry, the substrate is hydrolyzed by the target enzyme, releasing p-nitroaniline. illinois.edu The concentration of the released pNA can be quantified colorimetrically, providing a measure of the potential enzyme activity in the soil sample. researchgate.netillinois.edu This technique is an adaptation of methods originally developed for biochemical assays and has been used to study the activity of enzymes like glycine aminopeptidase (B13392206) in various soil environments. illinois.eduscribd.com
Research has shown that para-nitroanilide-based substrates are effective for assaying soil aminopeptidases, although they have been historically underutilized compared to fluorogenic substrates. researchgate.net These assays can be used to investigate how different agricultural practices, environmental conditions, and nutrient inputs affect microbial N-cycling processes. researchgate.netnih.gov For instance, studies have used this compound to assess the impact of nutrient inputs on extracellular enzyme activities in soil. scribd.comillinois.edu While fluorometric assays are generally more sensitive, colorimetric assays using pNA substrates offer a viable and often more cost-effective alternative for quantifying soil enzyme activities. researchgate.netnih.gov
Table 1: Applications of this compound in Soil Enzyme Research
| Application Area | Specific Use | Key Findings/Advantages | References |
|---|---|---|---|
| Soil Health Assessment | Measurement of soil aminopeptidase activity. | Provides an indicator of microbial function and soil quality. | researchgate.net |
| Nutrient Cycling Studies | Investigating the role of extracellular enzymes in nitrogen depolymerization. | Helps understand how management practices affect N-cycling. | researchgate.netnih.gov |
| Methodological Comparisons | Used as a chromogenic substrate in comparison to fluorogenic substrates for enzyme assays. | Offers a cost-effective alternative for quantifying potential enzyme activity. | researchgate.net |
Development of Biosensor Technologies
This compound and related peptide-p-nitroanilide conjugates are being explored for the development of innovative biosensor technologies. researchgate.net These biosensors aim to provide rapid, sensitive, and specific detection of protease activity, which can be indicative of various disease states or environmental conditions.
One area of development is in the creation of biosensors for wound care. High levels of certain proteases, such as human neutrophil elastase (HNE), in chronic wounds are associated with impaired healing. researchgate.net Biosensors have been designed using peptide-p-nitroanilide substrates immobilized on a matrix, such as cellulose. researchgate.net When the biosensor comes into contact with wound fluid containing the target protease, the substrate is cleaved, releasing pNA. This release can be detected colorimetrically, providing a visual signal of high protease levels and informing clinical decisions. researchgate.net To enhance the visual signal, the released pNA can be reacted with color-amplifying dyes. researchgate.net
In the field of electrochemical biosensors, while direct electrochemical detection of glycine is challenging, the enzymatic products of reactions involving glycine can be measured. mdpi.com Although the direct use of this compound in electrochemical sensors is less common, the principles of enzymatic release of an electroactive species are relevant. For instance, biosensors are being developed that use enzymes to oxidize glycine, producing hydrogen peroxide, which can then be detected electrochemically. researchgate.net Furthermore, glycine itself is used in the fabrication and regeneration of some biosensor surfaces. acs.orgrsc.org The development of peptide nucleic acids (PNA), which have a backbone composed of repeating aminoethyl-glycine units, represents another avenue where glycine-related structures are integral to biosensor design for nucleic acid detection. nih.gov
Challenges and Future Perspectives in Glycine P Nitroanilide Research
Limitations of Existing Assays and Opportunities for Methodological Advancement
Assays utilizing Glycine (B1666218) p-nitroanilide (GPNA) as a chromogenic substrate are foundational in enzymology, yet they are not without their limitations. Addressing these challenges presents significant opportunities for advancing research and expanding the applications of GPNA-based methodologies.
Enhancing Specificity and Minimizing Interference
A primary challenge in GPNA-based assays is ensuring the specific detection of the target enzyme's activity amidst a complex biological sample. Non-specific enzymatic hydrolysis by other proteases or interference from colored compounds in the sample can lead to inaccurate measurements.
Research Findings on Specificity and Interference:
| Challenge | Mitigation Strategy | Supporting Evidence |
| Non-specific enzyme activity | Use of specific inhibitors to rule out cross-reactivity with other proteases. | In studies of dipeptidyl peptidase IV (DPP IV), serine protease inhibitors are used to ensure that the measured activity is specific to DPP IV. |
| Interference from sample matrix | Coupling assays with chromatographic techniques like HPLC or LC-MS to separate and quantify the p-nitroaniline product. | This approach allows for the accurate measurement of the product, free from interference from other colored or fluorescent molecules present in complex biological samples. |
| Autofluorescence | Use of near-infrared (NIR) fluorescent probes to minimize background autofluorescence from biological samples. nih.gov | Endogenous biomolecules in cells and tissues typically emit in the UV-visible range, making NIR probes more suitable for accurate measurements. nih.gov |
| Host DNA amplification | Application of peptide nucleic acid (PNA) clamps to block the amplification of host ribosomal genes during microbiome analysis. apsnet.org | A novel PCR-clamping assay using gPNA significantly reduces plant host DNA amplification, improving the characterization of endo-microbiome communities. apsnet.org |
Future advancements could focus on the development of highly selective substrates or the use of specific blocking agents to minimize off-target effects. The integration of advanced separation techniques can further enhance the reliability of GPNA assays in complex biological matrices.
Improving Sensitivity and Lowering Detection Limits
While chromogenic assays are convenient, they can sometimes lack the sensitivity required to detect low levels of enzyme activity. researchgate.netthermofisher.com This is particularly relevant when studying enzymes with low expression levels or when sample volumes are limited.
Strategies for Improving Sensitivity:
| Method | Approach | Key Benefit |
| Fluorogenic Substrates | Replacing the p-nitroanilide chromophore with a fluorophore. | Generally offers higher sensitivity compared to chromogenic substrates, allowing for the detection of lower enzyme concentrations. researchgate.netacs.org |
| Time-Resolved Fluorescence | Utilizing probes with long-lived fluorescence signals. | Reduces interference from short-lived background fluorescence, thereby improving the signal-to-noise ratio. |
| Enzymatic Amplification Cascades | Designing assays where the initial enzymatic product triggers a secondary reaction that generates a more easily detectable signal. | Can significantly amplify the initial signal, leading to lower detection limits. |
| Nanoparticle-Based Enhancement | Employing nanoparticles to enhance the signal from the enzymatic reaction. | Tetraethylene glycol (TEG) functionalized gold nanoparticles have been shown to enhance the activity of α-chymotrypsin in a substrate-selective manner. researchgate.net |
Research is ongoing to develop novel probes and assay formats that push the boundaries of sensitivity, enabling the study of enzymatic processes with greater precision and in more challenging biological contexts.
Managing Abiotic Hydrolysis Effects
Glycine p-nitroanilide and other p-nitroanilide-based substrates are susceptible to non-enzymatic, or abiotic, hydrolysis, particularly at high pH values. researchgate.netillinois.edu This spontaneous breakdown of the substrate can lead to the release of p-nitroaniline, resulting in an overestimation of enzyme activity. researchgate.net
Factors Influencing Abiotic Hydrolysis and Mitigation:
| Factor | Impact | Mitigation Strategy |
| pH | Abiotic hydrolysis increases significantly at high pH (e.g., pH > 10). researchgate.net | Assays should be conducted at a pH that balances optimal enzyme activity with minimal abiotic hydrolysis. Using appropriate controls is crucial. researchgate.net |
| Termination Reagent | Using strong bases like 0.5 M NaOH to stop the reaction can increase abiotic hydrolysis. researchgate.net | Terminating the reaction with a milder base, such as 0.1 M Tris, can minimize this effect. researchgate.netillinois.edu |
| Incubation Time and Temperature | Prolonged incubation and higher temperatures can increase the rate of abiotic hydrolysis. illinois.eduasm.org | Optimizing incubation time and temperature is necessary. Running incubated soil-free substrate-only controls is recommended to accurately account for abiotic hydrolysis. researchgate.net |
| Storage Conditions | Substrate solutions can undergo hydrolysis during storage. illinois.edu | While abiotic hydrolysis of stored solutions may remain relatively constant, it's essential to prepare fresh solutions or properly validate stored ones. illinois.edu |
Careful experimental design, including the use of appropriate controls and optimized reaction conditions, is paramount to obtaining accurate and reliable data from GPNA-based assays. researchgate.netresearchgate.net
Design and Synthesis of Novel this compound Conjugates for Enhanced Enzyme Selectivity
To overcome the limitations of broad-specificity substrates, researchers are actively designing and synthesizing novel this compound conjugates. By modifying the peptide sequence or incorporating specific chemical moieties, these new substrates can exhibit enhanced selectivity for a particular enzyme or enzyme family.
Examples of Novel GPNA Conjugates and Their Applications:
| Conjugate | Target Enzyme/Application | Rationale for Design |
| Cbz-Gly-Gly-Leu-p-nitroanilide | Chymotrypsin-like proteases | The Gly-Gly-Leu sequence is specifically recognized by the active site of chymotrypsin-like proteases. smolecule.com |
| N-P-Tosyl-Gly-Pro-Arg-p-nitroanilide | Thrombin and Plasmin | The Gly-Pro-Arg sequence provides high selectivity for thrombin due to its preference for glycine at the P3 and proline at the P2 positions. |
| β-homoamino acid p-nitroanilides | β-Peptide-synthesizing enzymes | Used as activated substrates for the enzyme-catalyzed formation of β-peptides. ethz.ch |
| Benzophenone-derived imine of glycine o-nitroanilide | Synthesis of β-hydroxy α-amino acids | The o-nitroanilide framework provides a hydrogen-bonding platform that influences nucleophile reactivity and diastereoselectivity. acs.org |
The synthesis of these novel conjugates often involves multi-step chemical processes, including the use of protecting groups and specific coupling agents to achieve the desired molecular structure. researchgate.net These efforts are crucial for developing highly specific tools for enzyme characterization and for screening potential enzyme inhibitors in drug discovery. smolecule.comnih.gov
Integration with Emerging Analytical Technologies
The integration of GPNA-based assays with modern analytical technologies is opening up new avenues for research, offering enhanced sensitivity, specificity, and multiplexing capabilities.
Emerging Technologies and Their Synergy with GPNA Assays:
| Technology | Integration Approach | Advantages |
| Mass Spectrometry (MS) | LC-MS can be used to directly quantify the p-nitroaniline product, separating it from interfering compounds. | Provides high specificity and sensitivity, reducing the impact of matrix effects. |
| Fluorescence-Based Detection | Development of dual-purpose probes containing both a chromogenic (p-nitroanilide) and a fluorogenic (e.g., 7-amino-4-methylcoumarin) unit. mdpi.com | Allows for detection via two different modalities, potentially offering a broader dynamic range and the ability to distinguish between different enzyme activities. mdpi.com |
| High-Throughput Screening (HTS) | Miniaturization and automation of GPNA assays in microplate formats. | Enables the rapid screening of large compound libraries for potential enzyme inhibitors. nih.gov |
| Quantum Dots (QDs) | Use of QDs in fluorescence resonance energy transfer (FRET)-based assays. | QDs offer high photostability and tunable optical properties, making them excellent donors in FRET pairs for sensitive enzyme detection. |
| Peptide Nucleic Acids (PNAs) | γPNA miniprobes can be used on DNA telomeres for effective FRET signals, allowing for visualization with minimal background interference. researchgate.net | Enables wash-free visualization of telomeres in cells and tissues. researchgate.net |
These integrated approaches are not only improving the quality of data obtained from enzyme assays but are also enabling researchers to ask more complex biological questions.
Expansion of Applications to Newly Characterized Enzyme Systems
The versatility of this compound and its derivatives makes them valuable tools for the characterization of newly discovered and less-studied enzyme systems. As our understanding of the enzymatic universe expands, so too do the potential applications of these chromogenic substrates.
Examples of GPNA in Characterizing Novel Enzymes:
β-Aminopeptidases: Newly identified β-aminopeptidases from various microorganisms have been characterized using H-βhGly-p-nitroanilide, demonstrating their functionality and potential for use in the synthesis of β-peptides. nih.gov
Aminopeptidases from Ochrobactrum anthropi: GPNA has been used to study the substrate profiles of novel D-aminopeptidases (DmpA and DmpB) from this bacterium, revealing interesting stereospecificity. nih.govnih.gov
Glycyl-Specific TET Aminopeptidase (B13392206) from Pyrococcus horikoshii: The strict substrate specificity of a hyperthermophilic aminopeptidase (PhTET4) for glycine was unambiguously confirmed using Gly-pNA. asm.org
Proteases from Streptococcus gordonii: GPNA was instrumental in identifying and characterizing an extracellular protease from this bacterium that can hydrolyze collagen-related peptides. asm.org
The application of GPNA and its analogs to these and other newly characterized enzymes provides crucial initial insights into their substrate specificity and catalytic activity, paving the way for a deeper understanding of their biological roles and potential biotechnological applications. frontiersin.org
Strategies for Standardization of Assay Protocols Across Diverse Research Disciplines
A primary issue is the methodological confusion between para-nitroaniline (pNA)-based substrates like this compound and para-nitrophenol (pNP)-based substrates. researchgate.net This has led to the erroneous application of assay conditions, such as unnecessary alkalization steps with strong bases, which can cause severe abiotic hydrolysis of the pNA substrate and introduce significant errors. researchgate.net Furthermore, incorrect absorbance maxima are often used for colorimetric quantification, further compromising the accuracy of the results. researchgate.net
Inter-laboratory and inter-study variations are common, even within the same research discipline. nih.govclinical-laboratory-diagnostics.com These discrepancies often arise from differing methodologies in several key assay parameters. For instance, a review of soil science literature revealed that assay parameters such as the type of matrix (slurry vs. direct incubation), buffer pH, substrate concentration, incubation duration and temperature, and methods for terminating the reaction and colorimetry were highly variable. researchgate.net Such inconsistencies make it challenging to compare enzyme activities reported in different studies. researchgate.net
To address these challenges and move towards a more cohesive research landscape, several strategies for standardization are essential:
Establishment of Consensus Protocols: Scientific bodies and research consortia within specific disciplines should collaborate to develop and validate consensus-based standard operating procedures (SOPs). These SOPs would provide detailed guidelines for each step of the assay, from sample preparation to data analysis. An example of such an effort is the development of SOPs for quantifying aminopeptidase activity in soil samples. illinois.edu
Clear Reporting Guidelines: Journals and funding agencies should enforce stringent reporting standards for studies utilizing this compound. This would require authors to meticulously detail all assay parameters, including buffer composition and pH, substrate concentration, incubation conditions (time and temperature), and the specific wavelength used for spectrophotometric measurement. This transparency is the first step toward identifying sources of variation and working towards harmonization.
Development and Use of Certified Reference Materials (CRMs): The availability of CRMs, analogous to those used for standardizing plasma protein assays like CRM 470, would be invaluable. clinical-laboratory-diagnostics.com These materials would allow laboratories to calibrate their assays against a common standard, thereby reducing inter-laboratory variability and ensuring the accuracy of their measurements.
Systematic Evaluation of Assay Parameters: Future research should focus on systematically evaluating the impact of varying key assay parameters on the final results. This includes assessing the optimal pH, temperature, and substrate concentration for specific enzymes and sample matrices. For example, studies have shown that the optimal pH for dipeptidyl peptidase IV (DPP-IV) activity assays using a similar substrate, Gly-Pro p-nitroanilide, is between 7.5 and 8.5.
Inter-Laboratory Comparison Studies: Conducting round-robin or inter-laboratory comparison studies is a proven method for assessing and improving the reproducibility of an analytical method. nih.gov Such studies, where the same samples are analyzed by multiple laboratories using their respective protocols, can highlight critical points of divergence and help refine a standardized protocol.
The following data tables illustrate the variability in assay conditions reported in the literature for p-nitroanilide-based substrates, underscoring the need for standardization.
Table 1: Examples of Varied Assay Conditions for p-Nitroanilide (pNA) Substrates Across Studies
| Parameter | Study 1 (Soil Aminopeptidase) illinois.edu | Study 2 (DPP-IV Assay) | Study 3 (Serine Protease) nih.gov | Study 4 (Fungitell® Assay) oup.com |
| Substrate | Glycine 4-nitroanilide | Gly-Pro p-nitroanilide | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Boc-Leucine-Glycine-Arginine-pNA |
| Substrate Conc. | 1 mM | 1.63 mM | 0.2 mM | Not Specified |
| Buffer | 0.1 M Tris, pH 12.0 (for termination) | 150 mM Tris-HCl, pH 7.9-8.7 | 100 mM Glycine, pH 9.5 | Alkaline pretreatment (0.125 M KOH) |
| Temperature | 37°C | 37°C | 50°C (optimal) | 37°C |
| Incubation Time | 24 h | 30 min | Monitored over 180 min | Kinetic monitoring |
| Detection λ | 380 nm | 410 nm | Not Specified | 405 nm |
This table is a representation of data from multiple sources to highlight variability and does not imply a direct comparison of enzyme efficacy.
Table 2: Kinetic Parameters for Different Enzymes Using p-Nitroanilide Substrates
| Enzyme | Substrate | Km (Michaelis constant) | Optimal pH | Source |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA tosylate | 0.63 ± 0.12 mM | 7.5–8.5 | |
| Prolyl Dipeptidyl Aminopeptidase (PDAP) | Gly-Pro-pNA tosylate | 0.2–0.5 mM | 7.5 | |
| Chymotrypsin (B1334515) | N-succinyl-Gly–Gly–Phe-p-nitroanilide | Not Specified | Not Specified | mdpi.com |
By implementing these standardization strategies, the scientific community can significantly enhance the value and impact of research involving this compound, paving the way for more robust and comparable findings in the future.
Q & A
Q. What are the common applications of glycine p-nitroanilide in enzymatic assays?
this compound is widely used as a chromogenic substrate to measure aminopeptidase and protease activity. Upon enzymatic hydrolysis, it releases p-nitroaniline, which is detected spectrophotometrically at 405–410 nm. This substrate is particularly useful for studying enzymes like cystine aminopeptidase, where hydrolysis rates are monitored to evaluate substrate specificity and kinetic parameters (e.g., Km) . For example, in placental enzyme studies, this compound hydrolysis helps differentiate between oxytocinase and other aminopeptidases .
Q. What experimental protocols are recommended for using this compound in enzyme kinetics studies?
A standard protocol involves:
- Preparing a reaction mixture with this compound (1–2.5 mM) in a glycine-NaOH buffer (pH 8.5–9.0) .
- Incubating at 37°C or 50°C, depending on enzyme thermostability .
- Stopping the reaction with glacial acetic acid and measuring absorbance at 405 nm .
- Including controls (e.g., substrate blanks, enzyme inhibitors like p-hydroxymercuribenzoate) to validate specificity .
- Calculating activity using a p-nitroaniline standard curve .
Q. How do buffer composition and pH affect this compound stability and enzymatic hydrolysis?
this compound is stable in alkaline buffers (pH 8.5–9.0), commonly used for serine proteases and aminopeptidases. Divergent pH or ionic strength can alter substrate solubility or enzyme activity. For instance, Zn²⁺ in buffers activates certain aminopeptidases, while Pb²⁺ inhibits them . Always pre-test buffer compatibility with the target enzyme using pilot assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound hydrolysis rates across enzyme isoforms?
Contradictions often arise due to:
- Isoform heterogeneity : Use advanced separation techniques (e.g., isoelectric focusing) to isolate enzyme isoforms, as demonstrated in placental cystine aminopeptidase studies .
- Effector interference : Test metal ions (e.g., Zn²⁺, Pb²⁺) and inhibitors (e.g., puromycin) to identify confounding factors .
- Substrate cross-reactivity : Combine this compound with orthogonal substrates (e.g., cystine di-β-naphthylamide) to confirm specificity .
Q. What strategies optimize this compound-based assays for high-throughput screening (HTS)?
- Miniaturization : Adapt assays to 96-well plates with reduced reaction volumes (50–100 µL) .
- Automation : Use liquid handlers for precise substrate dispensing and kinetic readouts.
- Signal normalization : Include internal standards (e.g., fluorescent controls) to correct for plate variability .
- Data validation : Apply statistical tools (e.g., Z’-factor analysis) to ensure assay robustness .
Q. How can this compound be integrated into multi-enzyme pathway studies?
- Coupled assays : Pair this compound hydrolysis with downstream reactions (e.g., NADH-dependent detection) to profile metabolic pathways .
- Time-resolved kinetics : Use stopped-flow systems to capture transient intermediates in multi-step enzymatic processes .
- Computational modeling : Input kinetic data (e.g., kcat, Km) into tools like COPASI to simulate pathway dynamics .
Data Analysis and Interpretation
Q. What statistical methods are critical for analyzing this compound hydrolysis data?
- Nonlinear regression : Fit Michaelis-Menten curves to calculate Km and Vmax .
- Error analysis : Report standard deviations from triplicate assays and use ANOVA for multi-group comparisons .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
Q. How should researchers address low signal-to-noise ratios in this compound assays?
- Enzyme titration : Optimize enzyme concentration to balance sensitivity and linearity .
- Signal amplification : Use fluorogenic substrates (e.g., AFC derivatives) in parallel for cross-validation .
- Background reduction : Pre-clear samples via centrifugation or filtration to remove particulate interference .
Tables for Key Experimental Parameters
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